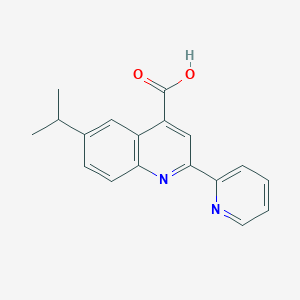

6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid

Description

6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid (CAS: 897561-16-9) is a quinoline derivative with a molecular formula of C₁₈H₁₆N₂O₂ and a molecular weight of 292.34 g/mol . Its structure features:

- A quinoline core (a bicyclic system with a benzene ring fused to a pyridine ring).

- Substituents at position 6 (isopropyl group), position 2 (pyridin-2-yl group), and position 4 (carboxylic acid).

The carboxylic acid group enhances hydrophilicity, while the isopropyl and pyridinyl groups contribute to lipophilicity and π-π interactions, respectively. This balance makes it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

6-propan-2-yl-2-pyridin-2-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-11(2)12-6-7-15-13(9-12)14(18(21)22)10-17(20-15)16-5-3-4-8-19-16/h3-11H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUCDCVAOWLHDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Toluquinoline-4-carboxylic Acid Intermediate

- Reactants: Isatin, sodium hydroxide (or other strong bases like potassium hydroxide), water, and acetone.

- Conditions: Stirring at 25–35 °C for 0.5 hours, followed by reflux with acetone for 5–15 hours.

- Process: Under highly basic conditions, isatin undergoes an open-loop condensation with acetone to form 2-toluquinoline-4-carboxylic acid.

- Workup: Cooling, pH adjustment to 5–6, and filtration.

- Yield: Approximately 99%, melting point 238–240 °C.

- Characterization: 1H-NMR confirms the quinoline structure.

Formation of 2-Vinyl-4-quinoline Carboxylic Acid

- Reactants: 2-Toluquinoline-4-carboxylic acid and phenyl aldehyde.

- Conditions: Heating at 95–105 °C for 1–6 hours.

- Process: Aldol-type addition reaction forms the vinyl-substituted quinoline carboxylic acid.

- Workup: Filtration and drying.

- Yield: Around 85%, melting point 294–295 °C.

- Characterization: IR and PMR spectra confirm vinyl and quinoline functionalities.

Dehydration to Obtain Vinyl Quinoline Derivative

- Reactants: 2-Vinyl-4-quinoline carboxylic acid hydrate and diacetyl oxide (acetic anhydride).

- Conditions: Heating at 115–125 °C for 2–8 hours.

- Process: Dehydration under acidic anhydride conditions to form the dehydrated vinyl quinoline derivative.

- Workup: Filtration and drying.

Oxidation to Quinoline-2,4-dicarboxylic Acid

- Reactants: Vinyl quinoline derivative, potassium permanganate solution, sodium hydroxide solution.

- Conditions: Reaction at 35–45 °C for 2–8 hours.

- Process: Oxidative cleavage of the vinyl group to introduce a carboxylic acid at position 2.

- Workup: Filtration, acidification to pH 1–2 with HCl, standing overnight, filtration, and drying.

Final Decarboxylation and Substitution to Obtain Target Compound

- Reactants: Quinoline-2,4-dicarboxylic acid and m-xylene (or other suitable solvents).

- Conditions: Reflux with backflow, cooling to room temperature.

- Process: Decarboxylation and substitution reactions yield the final 6-isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid.

- Workup: Filtration and purification.

Reaction Conditions and Reagents Summary Table

| Step | Reactants/Intermediates | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Isatin + NaOH + Acetone | Stir 25–35 °C, then reflux with acetone | 25–35 / reflux | 0.5 / 5–15 | 99 | Highly basic medium, pH adjusted 5–6 |

| 2 | 2-Toluquinoline-4-carboxylic acid + Phenyl aldehyde | Heat 95–105 °C | 95–105 | 1–6 | 85 | Aldol addition |

| 3 | 2-Vinyl-4-quinoline carboxylic acid hydrate + Diacetyl oxide | Heat 115–125 °C | 115–125 | 2–8 | - | Dehydration step |

| 4 | Vinyl quinoline derivative + KMnO4 + NaOH | Stir 35–45 °C | 35–45 | 2–8 | - | Oxidation to dicarboxylic acid |

| 5 | Quinoline-2,4-dicarboxylic acid + m-xylene | Reflux with backflow | Reflux | - | - | Decarboxylation and substitution |

Additional Research Findings

- The use of strong bases such as sodium hydroxide, sodium methylate, potassium hydroxide, sodium ethylate, or potassium tert-butoxide is critical in the initial condensation step to ensure high yield and purity.

- Oxidation with potassium permanganate is preferred for its strong oxidizing ability and selectivity in converting vinyl groups to carboxylic acids.

- The final substitution to introduce the isopropyl group at position 6 and the pyridin-2-yl group at position 2 can be achieved via coupling reactions, such as Suzuki coupling, although specific details for this compound require further optimization.

- Alternative synthetic routes for related quinoline dicarboxylic acids involve acridinimide intermediates and cyclization under polyphosphoric acid, but these are more complex and less industrially favorable.

Chemical Reactions Analysis

Types of Reactions: 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds .

Scientific Research Applications

6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Overview of Selected Compounds

Key Observations

Core Heterocycles

- Quinoline derivatives (e.g., 6-Isobutylquinoline) exhibit a planar, aromatic structure conducive to intercalation or binding to biological targets .

- Pyrimidine derivatives (e.g., 5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid) have a six-membered ring with two nitrogen atoms , enhancing hydrogen-bonding capacity .

Substituent Effects

- 6-Isopropyl vs. 6-Iodo/Isobutyl :

- Carboxylic Acid :

Molecular Weight and Solubility

- The main compound’s higher molecular weight (292.34 g/mol) compared to simpler quinoline derivatives (e.g., 6-Isobutylquinoline, 185.27 g/mol) suggests reduced solubility, mitigated by the carboxylic acid group .

- Pyrimidine derivatives (e.g., 230.61 g/mol ) are generally smaller but may exhibit higher polarity due to additional hydroxyl or piperidinyl groups .

Research Findings and Implications

While specific biological data are unavailable in the provided evidence, structural analysis reveals:

- Quinoline-based compounds are often explored as kinase inhibitors or antimicrobial agents. The main compound’s pyridinyl and carboxylic acid groups may optimize target engagement and pharmacokinetics .

- Pyrimidine analogs with cyclopropyl or piperidinyl groups (e.g., CAS 1355233-29-2) are frequently studied for antiviral or anti-inflammatory applications, leveraging their hydrogen-bonding motifs .

Biological Activity

6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including an isopropyl group, a pyridin-2-yl moiety, and a carboxylic acid functional group, contribute to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in drug development.

The molecular formula of this compound is C₁₈H₁₆N₂O₂, with a molecular weight of approximately 292.33 g/mol. The compound's structure can be summarized as follows:

| Functional Group | Position |

|---|---|

| Isopropyl | 6 |

| Pyridin-2-yl | 2 |

| Carboxylic acid | 4 |

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antiviral Activity : The compound has been identified as a potential antiviral agent, particularly against enterovirus D68 (EV-D68). Structure-activity relationship (SAR) studies have shown that modifications at the 6-position of the quinoline core significantly affect antiviral potency .

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties. Quinoline derivatives have been evaluated for their anti-proliferative effects against various cancer cell lines, indicating promising results .

- Anti-inflammatory Effects : The compound's mechanism of action may involve the modulation of inflammatory pathways. Some studies have indicated that quinoline derivatives can inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages .

The precise mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in viral replication and cancer cell proliferation.

- Receptor Binding : It is hypothesized that the compound binds to specific receptors or proteins, modulating their activity and leading to altered cellular responses.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Differences |

|---|---|

| 2-Pyridinylquinoline-4-carboxylic acid | Lacks the isopropyl group; affects reactivity |

| 6-Methyl-2-pyridin-3-ylquinoline | Contains a methyl group instead of an isopropyl group |

| 6-Isopropylquinoline-4-carboxylic acid | Lacks the pyridin-3-yl group; influences behavior |

The combination of both the isopropyl and pyridin-2-yl groups in this compound imparts unique steric and electronic properties that enhance its reactivity compared to its analogs.

Q & A

Q. What are the established synthetic routes for 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols, such as:

- Doebner reaction : A base-catalyzed condensation of aniline derivatives with pyruvic acid to form the quinoline core .

- Transition metal-catalyzed cross-coupling : For introducing the pyridin-2-yl and isopropyl substituents at specific positions (e.g., Suzuki-Miyaura coupling) .

- Carboxylic acid functionalization : Post-synthetic oxidation or hydrolysis of ester intermediates.

Q. Optimization Strategies :

- Use ultrasound irradiation or ionic liquid-mediated reactions to enhance reaction efficiency .

- Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature.

- Purify intermediates via recrystallization or column chromatography to minimize side products .

Q. How can researchers confirm the molecular structure and regiochemistry of this compound?

Methodological Answer:

- Spectroscopic Characterization :

- ¹H/¹³C-NMR : Analyze splitting patterns and chemical shifts to verify substituent positions (e.g., pyridin-2-yl vs. pyridin-3-yl orientation) .

- HRMS : Confirm molecular formula and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structures to unambiguously assign regiochemistry .

- InChI Key Validation : Cross-reference with PubChem entries for computed structural data .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating the antibacterial activity of this compound?

Methodological Answer:

- Assay Selection :

- Agar Diffusion (Zone of Inhibition) : Screen broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains .

- Broth Dilution (MIC) : Quantify minimum inhibitory concentrations to assess potency .

- Control Groups : Include reference antibiotics (e.g., ciprofloxacin) and solvent controls to validate results.

- Resistance Testing : Evaluate efficacy against methicillin-resistant S. aureus (MRSA) to identify novel mechanisms .

Q. How can conflicting data in structure-activity relationship (SAR) studies be resolved?

Methodological Answer:

- Systematic Variation : Synthesize analogs with incremental modifications (e.g., isopropyl → tert-butyl, pyridinyl → phenyl) to isolate substituent effects .

- Data Normalization : Account for assay variability by repeating experiments across independent labs and standardizing protocols.

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with bacterial targets (e.g., DNA gyrase) and reconcile discrepancies between predicted vs. observed activity .

Q. What strategies improve the aqueous solubility of this compound for in vivo studies?

Methodological Answer:

- Salt Formation : Convert the carboxylic acid to sodium or ammonium salts to enhance polarity .

- Prodrug Design : Esterify the carboxylic acid group for improved membrane permeability, followed by enzymatic hydrolysis in vivo .

- Co-solvent Systems : Use DMSO/PBS mixtures (<10% DMSO) to maintain solubility without cytotoxicity .

Q. How can researchers address low yields in the final cyclization step of the synthesis?

Methodological Answer:

- Catalyst Screening : Test palladium/copper catalysts for cross-coupling efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time and improve thermal efficiency .

- Acid/Base Optimization : Adjust pH to stabilize intermediates (e.g., using acetic acid for protonation-sensitive steps) .

Q. What computational tools are recommended for predicting metabolic stability of this compound?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETlab to estimate metabolic pathways (e.g., CYP450 interactions) .

- Molecular Dynamics (MD) Simulations : Simulate interactions with liver microsomal enzymes to identify vulnerable sites for oxidation .

Contradiction Analysis & Advanced Methodologies

Q. How should researchers interpret discrepancies between in vitro and in vivo antimicrobial efficacy?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and protein binding to identify bioavailability limitations .

- Metabolite Identification : Use LC-MS to detect active/inactive metabolites that may explain reduced in vivo activity .

- Infection Model Refinement : Employ murine models with controlled immune responses to isolate compound-specific effects .

Q. What advanced techniques validate the compound’s mechanism of action against bacterial targets?

Methodological Answer:

- Fluorescence Quenching Assays : Monitor binding to DNA gyrase or topoisomerase IV via Förster resonance energy transfer (FRET) .

- CRISPR-Cas9 Knockout : Engineer bacterial strains lacking putative target proteins to confirm on-target effects .

Q. How can researchers optimize selectivity to minimize off-target effects in eukaryotic cells?

Methodological Answer:

- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to identify toxic concentrations and adjust dosing .

- Proteomic Profiling : Perform affinity pull-down assays with human/mammalian proteomes to detect unintended interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.